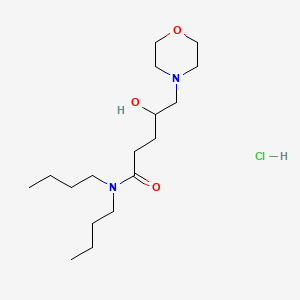
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C14H30ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of morpholine with a suitable gamma-hydroxy pentanamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride involves its interaction with specific molecular targets. The gamma-hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-4-morpholinepentanamide
- N,N-Dibutyl-gamma-hydroxy-4-piperidinepentanamide
- N,N-Dibutyl-gamma-hydroxy-4-pyrrolidinepentanamide
Uniqueness
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is unique due to its combination of a gamma-hydroxy group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Propiedades
Número CAS |
65446-86-8 |
|---|---|
Fórmula molecular |
C17H35ClN2O3 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O3.ClH/c1-3-5-9-19(10-6-4-2)17(21)8-7-16(20)15-18-11-13-22-14-12-18;/h16,20H,3-15H2,1-2H3;1H |
Clave InChI |
UQQZUZQOHPYUHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CCC(CN1CCOCC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


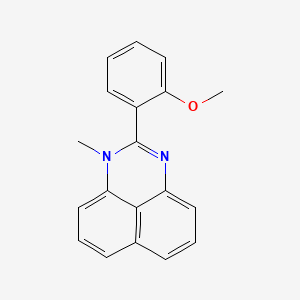
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
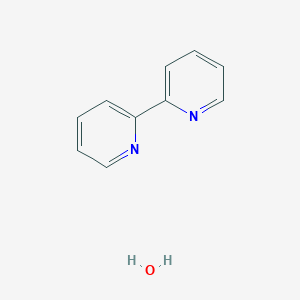

![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)

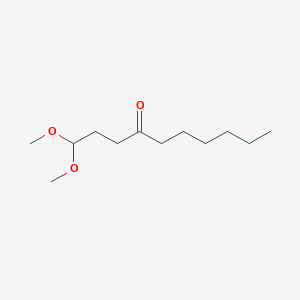
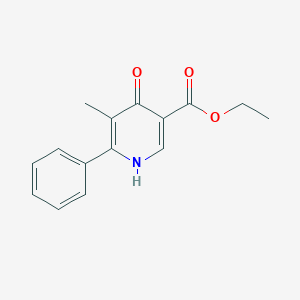
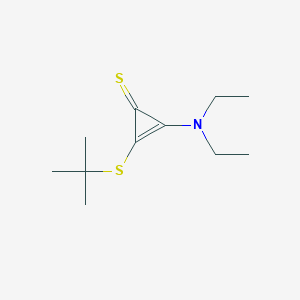
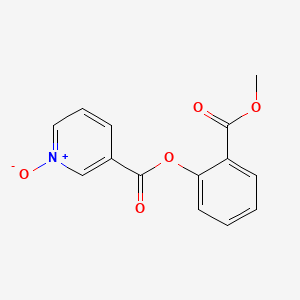
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


silane](/img/structure/B14494236.png)
